molecular formula C12H23N3O3S2 B138392 Cistoran CAS No. 127060-77-9

Cistoran

Cat. No. B138392
M. Wt: 321.5 g/mol
InChI Key: STDMFOCOBBMIAD-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cistoran is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic analog of the natural compound cysteamine, which is involved in various physiological processes in the body. Cistoran has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Cistoran is complex and not fully understood. It is believed to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress in the body. Cistoran has also been shown to modulate various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.

Biochemical And Physiological Effects

Cistoran has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate cellular metabolism. Cistoran has also been shown to have neuroprotective effects, protecting against neuronal damage in various disease models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cistoran in lab experiments is its ability to modulate various physiological processes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Cistoran is its relatively short half-life, which can make it difficult to study its long-term effects in the body. Additionally, the precise mechanism of action of Cistoran is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on Cistoran. One area of interest is the study of its effects on cellular metabolism and energy production. Cistoran has been shown to improve mitochondrial function, and further research in this area could lead to the development of new therapies for diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of Cistoran's effects on the immune system, particularly in the context of autoimmune diseases. Overall, Cistoran has great potential for further research and development in a wide range of scientific fields.

Synthesis Methods

Cistoran is typically synthesized through a chemical reaction between cysteamine and acetic anhydride. This reaction results in the formation of N-acetylcysteamine, which can then be further reacted with hydrochloric acid to produce Cistoran. The synthesis of Cistoran is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Cistoran has been used extensively in scientific research due to its ability to modulate various physiological processes in the body. It has been shown to have a wide range of applications, including the study of oxidative stress, inflammation, and cellular metabolism. Cistoran has also been used in the study of various diseases, including Parkinson's disease and cystinosis.

properties

CAS RN

127060-77-9

Product Name

Cistoran

Molecular Formula

C12H23N3O3S2

Molecular Weight

321.5 g/mol

IUPAC Name

(Z)-N-[2-[5-[(dimethylamino)methyl]oxolan-2-yl]ethylsulfanyl]-1-methylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C12H23N3O3S2/c1-14(2)8-11-5-4-10(18-11)6-7-20-13-12(19-3)9-15(16)17/h9-11,13H,4-8H2,1-3H3/b12-9-

InChI Key

STDMFOCOBBMIAD-XFXZXTDPSA-N

Isomeric SMILES

CN(C)CC1CCC(O1)CCSN/C(=C/[N+](=O)[O-])/SC

SMILES

CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC

Canonical SMILES

CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC

synonyms

cistoran

Origin of Product

United States

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